2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate
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Overview
Description
2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate is an organic compound that belongs to the class of cyclopentyl esters. This compound is characterized by a cyclopentyl ring substituted with an oxo group and a pentenyl group, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate typically involves the esterification of the corresponding cyclopentyl alcohol with acetic acid or its derivatives. One common method is the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or methanol (CH3OH).
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetate: Similar in structure but lacks the oxo and pentenyl groups.
Cyclopentanol: The alcohol counterpart of the ester.
Cyclopentanone: The ketone counterpart of the ester.
Uniqueness
What sets 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate apart from these similar compounds is its unique combination of functional groups. The presence of both the oxo and pentenyl groups allows it to participate in a wider range of chemical reactions, making it a more versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H17O3- |
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Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3-/t9-,10-/m0/s1 |
InChI Key |
ZNJFBWYDHIGLCU-CMIOBCHKSA-M |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)[O-] |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)[O-] |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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